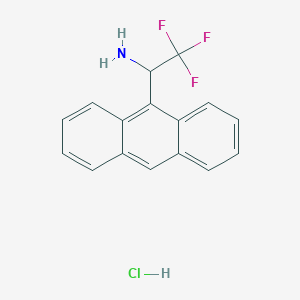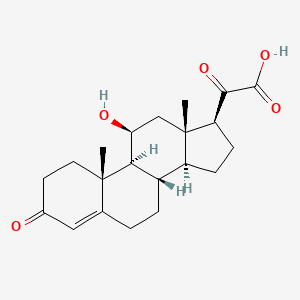
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom at the 2’ position of the sugar moiety and a bromine atom at the 5 position of the pyrimidine ring. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the fluorine atom at the 2’ position. The pyrimidine base is then brominated at the 5 position. The final step involves the coupling of the modified sugar with the brominated pyrimidine base under specific reaction conditions to yield the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions with other nucleosides or nucleotides to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different substituents at the 5 position of the pyrimidine ring .
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent.
Molecular Biology: It is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Chemical Biology: The compound is used as a probe to study enzyme-substrate interactions and the mechanisms of nucleic acid-modifying enzymes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- involves its incorporation into DNA or RNA. Once incorporated, the compound can interfere with nucleic acid synthesis and function. For example, it can inhibit the activity of DNA polymerases and reverse transcriptases, leading to the termination of DNA or RNA chain elongation. This mechanism is particularly relevant in its antiviral and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU): Another nucleoside analog with similar modifications but with an iodine atom at the 5 position instead of bromine.
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl) Uracil (FAU): Similar to the compound but without the bromine atom at the 5 position.
Uniqueness
The presence of both the fluorine atom at the 2’ position and the bromine atom at the 5 position makes 2(1H)-Pyrimidinone,4-amino-5-bromo-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- unique. These modifications enhance its stability and binding affinity to nucleic acids, making it particularly effective in its applications .
Propiedades
Fórmula molecular |
C9H11BrFN3O5 |
|---|---|
Peso molecular |
340.10 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrFN3O5/c10-3-1-14(8(17)13-6(3)12)7-9(11,18)5(16)4(2-15)19-7/h1,4-5,7,15-16,18H,2H2,(H2,12,13,17)/t4-,5-,7-,9+/m1/s1 |
Clave InChI |
ZNGPXXFFNHBLLZ-WRTIISMISA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(O)F)N)Br |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)(O)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)





![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)

![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)



